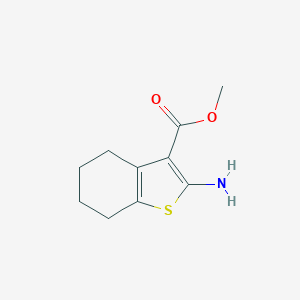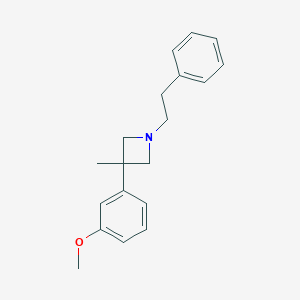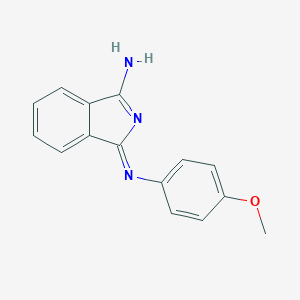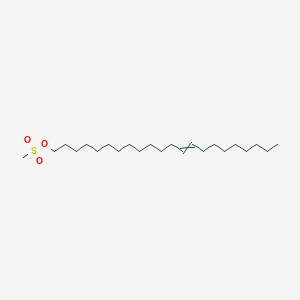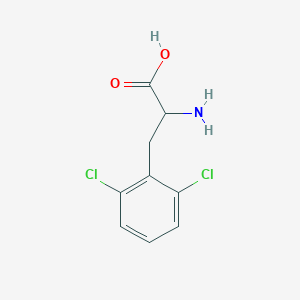
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(2,6-dichlorophenyl)propanoic Acid (also known as DCPP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is structurally similar to the neurotransmitter glutamate and acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor.
科学的研究の応用
Bioactive Compound Development : Lei Chen et al. (2016) noted that 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, enhances the chemical stability and liposolubility of danshensu, suggesting its potential as a bioactive compound (Chen et al., 2016).
Asymmetric Hydrogenation Catalysts : A study by O'reilly et al. (1990) developed a catalyst system for asymmetric hydrogenation, which aids in the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, a related compound (O'reilly et al., 1990).
Pharmaceutical Agent Development : Yunping Zhoujin et al. (2022) found that 2-DCABA (a derivative of 2-amino-3-(2,6-dichlorophenyl)propanoic Acid) has potential as a non-steroidal anti-inflammatory drug due to its polymorphism and cocrystal salt formation (Zhoujin et al., 2022).
Antibacterial and Antifungal Activities : Bhatti et al. (2000) reported that organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion exhibit significant antibacterial and antifungal activities (Bhatti et al., 2000).
GABAB Receptor Antagonists : Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, which were found to be weak specific antagonists of GABA at the GABAB receptor (Abbenante et al., 1997).
Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) demonstrated that Methylobacterium Y1-6 can effectively produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity (Li et al., 2013).
Fluorescence Derivatisation for Biological Assays : Frade et al. (2007) synthesized amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid, exhibiting strong fluorescence suitable for biological assays (Frade et al., 2007).
Antimicrobial Activity of Synthesized Compounds : Patel et al. (2010) found that synthesized compounds of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones exhibited promising antibacterial and antifungal activities (Patel et al., 2010).
特性
IUPAC Name |
2-amino-3-(2,6-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFYNRYRKMEIIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





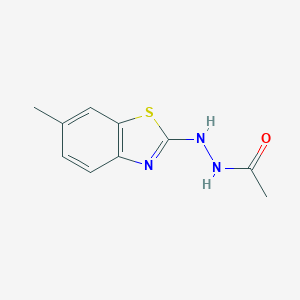
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

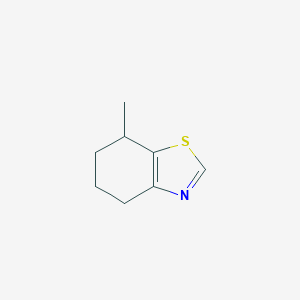
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
